4-chloro-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol
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Overview
Description
4-chloro-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, nitro group, and chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol typically involves multiple steps, including the formation of the benzoxazole ring, introduction of the nitro group, and subsequent chlorination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce various substituted phenols.
Scientific Research Applications
4-chloro-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol shares similarities with other benzoxazole derivatives and nitrophenols.
- Compounds like 4-chloro-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol and 4-chloro-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-aminophenol are structurally related.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H20ClN3O4 |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
4-chloro-2-[[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-3,5-dimethyl-6-nitrophenol |
InChI |
InChI=1S/C24H20ClN3O4/c1-12-8-19-20(9-13(12)2)32-24(27-19)16-6-5-7-17(10-16)26-11-18-14(3)21(25)15(4)22(23(18)29)28(30)31/h5-11,29H,1-4H3 |
InChI Key |
SDBGMIZVNZUQLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C(=C(C(=C4O)[N+](=O)[O-])C)Cl)C |
Origin of Product |
United States |
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